molecular formula C36H50N8O10S B12397441 Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Cat. No.: B12397441
M. Wt: 786.9 g/mol
InChI Key: LFERUOXIGGAGRW-RUFPXSEBSA-N
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Description

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a peptide composed of eight amino acids: alanine, alanine, alanine, tyrosine, glycine, glycine, phenylalanine, and methionine This peptide sequence is known for its role in various biochemical and physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (methionine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, glycine, tyrosine, alanine, alanine, alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.

Chemical Reactions Analysis

Types of Reactions

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various physiological responses. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu: Similar structure but with leucine instead of methionine.

    Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Val: Similar structure but with valine instead of methionine.

    Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Ile: Similar structure but with isoleucine instead of methionine.

Uniqueness

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is unique due to the presence of methionine, which can undergo oxidation to form methionine sulfoxide or methionine sulfone. This property can be exploited in various biochemical and therapeutic applications, making it distinct from other similar peptides.

Properties

Molecular Formula

C36H50N8O10S

Molecular Weight

786.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1

InChI Key

LFERUOXIGGAGRW-RUFPXSEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

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